molecular formula C22H15BrN2O B5340145 2-(1H-benzimidazol-2-yl)-3-(4-bromophenyl)-1-phenyl-2-propen-1-one

2-(1H-benzimidazol-2-yl)-3-(4-bromophenyl)-1-phenyl-2-propen-1-one

Cat. No. B5340145
M. Wt: 403.3 g/mol
InChI Key: RXNCUZOGZHQKPT-JXAWBTAJSA-N
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Description

2-(1H-benzimidazol-2-yl)-3-(4-bromophenyl)-1-phenyl-2-propen-1-one, also known as BBP, is a compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. BBP has a unique chemical structure that makes it a promising candidate for drug development, particularly in the treatment of cancer and other diseases.

Mechanism of Action

The exact mechanism of action of 2-(1H-benzimidazol-2-yl)-3-(4-bromophenyl)-1-phenyl-2-propen-1-one is not yet fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cellular processes such as DNA replication and cell division. This leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of cell proliferation, and the disruption of the cell cycle. In addition, this compound has been shown to induce oxidative stress in cancer cells, leading to their destruction.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(1H-benzimidazol-2-yl)-3-(4-bromophenyl)-1-phenyl-2-propen-1-one in lab experiments is its potency and selectivity against cancer cells, making it a promising candidate for drug development. However, one limitation is that this compound has not yet been extensively tested in animal models, so its efficacy and safety in vivo are not yet fully understood.

Future Directions

There are several future directions for research involving 2-(1H-benzimidazol-2-yl)-3-(4-bromophenyl)-1-phenyl-2-propen-1-one. One area of interest is the development of this compound analogs with improved potency and selectivity against cancer cells. Another direction is the investigation of this compound's potential as a treatment for other diseases, such as bacterial infections. Additionally, more studies are needed to fully understand this compound's mechanism of action and its potential side effects.

Synthesis Methods

2-(1H-benzimidazol-2-yl)-3-(4-bromophenyl)-1-phenyl-2-propen-1-one can be synthesized through a multi-step process that involves the condensation of 2-aminobenzimidazole with 4-bromobenzaldehyde, followed by the addition of acetophenone and a catalytic amount of piperidine. The resulting product is then purified through recrystallization.

Scientific Research Applications

2-(1H-benzimidazol-2-yl)-3-(4-bromophenyl)-1-phenyl-2-propen-1-one has been the subject of numerous scientific studies, particularly in the field of medicinal chemistry. It has been shown to have potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has been found to have antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-(4-bromophenyl)-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrN2O/c23-17-12-10-15(11-13-17)14-18(21(26)16-6-2-1-3-7-16)22-24-19-8-4-5-9-20(19)25-22/h1-14H,(H,24,25)/b18-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNCUZOGZHQKPT-JXAWBTAJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=CC2=CC=C(C=C2)Br)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C(=C/C2=CC=C(C=C2)Br)/C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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